N-Methyl-N'-nonylthiourea
Description
N-Methyl-N'-nonylthiourea is a thiourea derivative characterized by a methyl group on one nitrogen atom and a nonyl (C₉H₁₉) alkyl chain on the adjacent nitrogen. Thioureas are organosulfur compounds with the general formula (R¹R²N)(R³R⁴N)C=S, where substituents (R¹–R⁴) dictate their physicochemical and biological properties.
Properties
CAS No. |
116248-65-8 |
|---|---|
Molecular Formula |
C11H24N2S |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
1-methyl-3-nonylthiourea |
InChI |
InChI=1S/C11H24N2S/c1-3-4-5-6-7-8-9-10-13-11(14)12-2/h3-10H2,1-2H3,(H2,12,13,14) |
InChI Key |
GLWAMYGQKNTUPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N’-nonylthiourea can be synthesized through the nucleophilic addition of nonylamine to methyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The reaction is exothermic and usually completes within a few hours at room temperature.
Industrial Production Methods
On an industrial scale, the production of N-Methyl-N’-nonylthiourea involves the same basic principles but is optimized for larger yields. This often includes the use of continuous flow reactors and more efficient separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-nonylthiourea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: N-Methyl-N’-nonylthiourea can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas
Scientific Research Applications
N-Methyl-N’-nonylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Methyl-N’-nonylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Substituent Effects on Physical Properties
Substituents significantly influence melting points, solubility, and reactivity. Below is a comparative analysis:
Table 1: Physical and Chemical Properties of Selected Thioureas
*Note: Guanidine and urea analogs included for functional comparison.
Key Observations :
- Alkyl Chain Length: Longer alkyl chains (e.g., nonyl, dodecyl) enhance lipophilicity, improving membrane interaction but reducing water solubility. This is critical in antifungal applications where membrane disruption is a mechanism .
- Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., N-Methyl-N'-phenylthiourea) increase rigidity and may reduce solubility compared to aliphatic chains like nonyl .
- Functional Groups : Hydroxyethyl groups introduce polarity, enhancing solubility (e.g., N-(2-hydroxyethyl)-N'-phenylthiourea) .
Antimicrobial Activity
- N-Methyl-N'-dodecylguanidine (structurally analogous to alkylthioureas) synergizes with amphotericin B (AMB) against C. albicans by disrupting ergosterol-related vacuolar membranes .
- Inference for N-Methyl-N'-nonylthiourea: The nonyl chain may similarly enhance antifungal activity via membrane interaction, though thioureas typically exhibit lower direct toxicity compared to guanidines.
Corrosion Inhibition
- N-ethyl-N'-octylurea and related thioureas are used as corrosion inhibitors in industrial systems. Their efficacy correlates with alkyl chain length and ability to adsorb onto metal surfaces .
- Inference for this compound: The nonyl group may improve adsorption on metal substrates, making it a candidate for corrosion inhibition.
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